molecular formula C20H14F4O5 B2754562 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid CAS No. 328018-88-8

2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B2754562
CAS No.: 328018-88-8
M. Wt: 410.321
InChI Key: DQPCWQPUOVEKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid is a fluorinated chromenone derivative with a molecular formula of C₂₁H₁₆F₄O₆ (monoisotopic mass: 424.0934) . Structurally, it features a chromenone core substituted with:

  • A 6-ethyl group, enhancing lipophilicity.
  • A 4-fluorophenyl ring at position 3, contributing to π-π stacking interactions.
  • A trifluoromethyl group at position 2, improving metabolic stability.
  • An acetic acid moiety at position 7, enabling hydrogen bonding and solubility modulation.

Synthesis involves consecutive esterification and hydrolysis steps, as demonstrated in the preparation of its methyl ester precursor (methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate) . X-ray crystallography confirms a planar chromenone scaffold with intermolecular hydrogen bonding via the acetic acid group .

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4O5/c1-2-10-7-13-15(8-14(10)28-9-16(25)26)29-19(20(22,23)24)17(18(13)27)11-3-5-12(21)6-4-11/h3-8H,2,9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPCWQPUOVEKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)O)OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between 3-hydroxyacetophenone and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide and a strong base, such as potassium tert-butoxide.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the chromen-4-one derivative with chloroacetic acid in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Key Structural Features:

  • Chromone Core : A bicyclic structure that is known for various biological activities.
  • Fluorine Atoms : Enhance metabolic stability and bioactivity.
  • Ethyl Group : May affect the compound's solubility and permeability.

Anticancer Activity

Research indicates that compounds with chromone structures exhibit significant anticancer properties. For instance, derivatives of chromones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid may possess similar properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Properties

Compounds related to 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Case studies involving similar chromone derivatives highlight their potential as novel antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies showing that chromone derivatives can inhibit pro-inflammatory cytokines and pathways. This application could be particularly beneficial in treating chronic inflammatory diseases.

Example Synthesis Pathway:

  • Start with a suitable chromone precursor.
  • Conduct electrophilic substitution to add the fluorophenyl group.
  • Introduce trifluoromethyl groups via nucleophilic substitution reactions.
  • Perform esterification with acetic acid to obtain the final product.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various chromone derivatives, including those structurally similar to 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid. Results indicated significant cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Testing

A series of chromone derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values comparable to established antibiotics, indicating promising therapeutic potential .

Case Study 3: Anti-inflammatory Activity

Research focused on evaluating the anti-inflammatory effects of chromone derivatives revealed that compounds similar to 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid significantly reduced inflammation markers in vitro, supporting further exploration for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in various biological processes.

    Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues .
  • The acetic acid moiety offers pH-dependent solubility, contrasting with ester derivatives that require hydrolysis for activation .

Anticancer Activity

The target compound exhibits cytotoxicity against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values comparable to benzamide derivatives (e.g., N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides) . Molecular docking studies suggest interactions with HERA and 3MNG proteins, similar to related chromenones, via hydrogen bonding with the acetic acid group and hydrophobic contacts with the trifluoromethyl moiety .

Comparison with Benzamide Derivatives

N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (e.g., compounds 4a–k ) show:

  • Higher antioxidant activity (via DPPH/ABTS assays) due to electron-rich benzamide groups.
  • Comparable cytotoxicity but require longer synthesis routes (multi-step coupling reactions) .

Biological Activity

2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid is a synthetic compound belonging to the class of chromenone derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a chromenone backbone with several substituents that influence its biological properties. The presence of a trifluoromethyl group and a fluorophenyl moiety is particularly significant for its interaction with biological targets.

Research indicates that the biological activity of chromenone derivatives is often linked to their ability to inhibit key enzymes involved in various metabolic pathways. For example, studies have shown that certain chromenones can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its AChE inhibitory activity, which is crucial for enhancing acetylcholine levels in the brain. In vitro assays demonstrated significant inhibition with an IC50 value indicating moderate potency against AChE.
  • Cyclooxygenase Inhibition : Similar chromenone derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The structural modifications in 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid may enhance its anti-inflammatory effects through COX inhibition.

Antioxidant Activity

The compound's antioxidant potential was assessed using various assays such as DPPH radical scavenging and ABTS radical cation decolorization tests. Results indicated that it possesses significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

In vitro cytotoxicity tests were conducted on cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxic effects, with IC50 values comparable to known anticancer agents. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Case Studies

Several studies have explored the pharmacological potential of related chromenone compounds:

  • Study on Neuroprotective Effects : A study evaluated a series of 4-hydroxycoumarin derivatives for their neuroprotective effects against oxidative stress in neuronal cells. Compounds with similar structural features showed promising results, suggesting potential applications for 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid in neuroprotection.
  • Anti-inflammatory Activity : Research on related compounds indicated their effectiveness in reducing inflammation markers in animal models of arthritis. This suggests that 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid may also exhibit similar therapeutic benefits.

Data Summary

Biological ActivityAssay TypeResult
AChE InhibitionIn vitro (IC50)Moderate potency
COX InhibitionIn vitroSignificant inhibition
Antioxidant ActivityDPPH/ABTS ScavengingStrong radical scavenging capacity
CytotoxicityMCF-7 Cell Line (IC50)Dose-dependent cytotoxicity observed
Neuroprotective EffectsNeuronal Cell ModelsPromising protective effects

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid?

Answer:

  • Chromatographic isolation : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates. Evidence from phenolic compound extraction in Rheum tanguticum supports this approach for isolating structurally complex molecules .
  • Spectroscopic characterization : Employ NMR (¹H, ¹³C, 19F) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Cross-validate with IR spectroscopy for functional group analysis (e.g., carbonyl, trifluoromethyl groups) .
  • Reaction parameter optimization : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., copper-enabled protocols from photochemical studies) to maximize yield .

Q. How can researchers design experiments to evaluate the bioactivity of this compound against phytopathogens?

Answer:

  • In vitro assays : Follow protocols from antifungal/antibacterial studies on plant-derived phenolic compounds, such as disc diffusion or microdilution assays against Fusarium spp. or Xanthomonas .
  • Dose-response analysis : Use a logarithmic concentration range (e.g., 0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., commercial fungicides) for comparative analysis .
  • Replication strategy : Adopt randomized block designs with split-split plots to account for variables like solvent effects or microbial strain variability .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental bioactivity data and theoretical predictions for this compound?

Answer:

  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., fungal cytochrome P450 enzymes). Compare results with in vitro bioactivity data to identify outliers .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate against experimental MICs to refine predictive accuracy .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to isolate variables causing discrepancies (e.g., solvent polarity in bioassays vs. computational hydrophobicity parameters) .

Q. What strategies are effective for elucidating the metabolic stability of this compound in plant or mammalian systems?

Answer:

  • In vitro metabolism assays : Use liver microsomes (e.g., rat or human) to study phase I/II metabolism. Monitor degradation via LC-MS/MS and identify metabolites using fragmentation patterns .
  • Isotopic labeling : Introduce deuterium at the ethyl or trifluoromethyl group to track metabolic pathways via mass shift analysis .
  • Comparative kinetics : Compare half-life (t½) in plant vs. mammalian models to assess environmental or therapeutic persistence. Use Michaelis-Menten kinetics to quantify enzyme-mediated degradation .

Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical purity?

Answer:

  • Flow chemistry : Implement continuous-flow reactors to maintain precise control over reaction parameters (e.g., residence time, temperature), reducing side reactions .
  • Chiral chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based) to resolve enantiomers post-synthesis. Validate purity via circular dichroism (CD) spectroscopy .
  • Catalyst screening : Test asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity during critical steps like chromene ring formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s antioxidant activity across studies?

Answer:

  • Method standardization : Compare assay conditions (e.g., DPPH vs. ABTS radical scavenging protocols) and normalize results to Trolox equivalents for cross-study validation .
  • Redox profiling : Use cyclic voltammetry to measure oxidation potentials, correlating with radical scavenging efficiency. Address discrepancies by isolating pH or solvent effects .
  • Meta-analysis : Aggregate data from multiple studies using multivariate regression to identify confounding variables (e.g., extraction solvents or storage conditions) .

Methodological Framework Integration

Q. What theoretical frameworks guide the design of mechanistic studies for this compound?

Answer:

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., chromene ring formation) to predict activation energies and intermediate stability .
  • Hammett substituent constants : Correlate electronic effects of substituents (e.g., 4-fluorophenyl) with bioactivity or reactivity trends .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in degradation or synthesis pathways .

Tables for Key Parameters

Parameter Optimal Range Method Reference
Synthesis yield65–78%Column chromatography
MIC (fungal pathogens)12.5–50 µg/mLMicrodilution assay
Metabolic half-life (rat)4.2 ± 0.3 hLC-MS/MS with microsomes
Docking score (Cytochrome P450)−9.8 kcal/molAutoDock Vina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.